molecular formula C15H12Cl2N4O3S B2971806 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034283-25-3

3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2971806
CAS No.: 2034283-25-3
M. Wt: 399.25
InChI Key: CWSWJIDAFFIHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C15H12Cl2N4O3S and a molecular weight of 399.3 g/mol. Its CAS registry number is 2034283-25-3 . This compound features a pyrazine ring, a heterocyclic motif known to be an essential building block in organic synthesis and medicinal chemistry for the development of various therapeutic agents . The specific biological or pharmacological activities of this compound are an area of active research. Compounds containing related structures, such as piperazine and pyrrolidine rings, are frequently investigated for their ability to modulate biological targets and are found in a wide range of approved pharmaceuticals . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSWJIDAFFIHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure composed of a pyrazine ring, a pyrrolidine moiety with a sulfonyl group, and a carbonitrile functional group. The presence of the dichlorophenyl group enhances its biological profile by potentially increasing lipophilicity and receptor binding affinity.

The biological activity of 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has shown promise in inhibiting proliferation in breast cancer models, particularly when combined with standard chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The sulfonyl group within the structure is hypothesized to play a crucial role in enzyme binding, enhancing the compound's efficacy as an enzyme inhibitor.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in breast cancer cells
Anti-inflammatoryModulates inflammatory cytokines
Enzyme InhibitionBinds to specific enzymes affecting signaling

Case Study 1: Antitumor Efficacy

In a study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines, 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile demonstrated significant cytotoxicity. When combined with doxorubicin, the compound enhanced the drug's efficacy through a synergistic effect, leading to increased apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazine ring and the sulfonyl group can significantly impact the biological activity of the compound. For instance, substituents on the dichlorophenyl group may enhance receptor affinity and selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s analogs differ primarily in the substituents attached to the pyrrolidine ring or pyrazine core. Key examples include:

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
3-{[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile 5-chlorothiophene-2-carbonyl C14H11ClN4O2S 334.78 Improved solubility; kinase R&D
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 5-oxopyrrolidine-2-carbonyl C14H15N5O3 301.30 Potential metabolic instability
3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile dihydrobenzo[dioxine]carbonyl C19H18N4O4 366.40 Enhanced aromatic interactions
3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile 2,5-dimethylfuran-3-carbonyl C15H15N3O3 312.32 Steric hindrance effects

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The target compound’s 2,5-dichlorophenylsulfonyl group provides strong electron-withdrawing effects, enhancing metabolic stability compared to analogs with electron-donating groups (e.g., dimethylfuran in ).
  • Biological Activity: Analogs like the CHK1 inhibitor (R)-3-((1-(dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile demonstrate that substituents on the pyrrolidine and pyrazine rings critically influence kinase selectivity and metabolic stability .

Physicochemical Properties

  • Stability : Sulfonyl groups generally enhance oxidative stability over ester or amide linkages, as seen in ’s 5-oxopyrrolidine derivative, which may be prone to hydrolysis .

Q & A

Basic: What are the recommended synthetic routes for 3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving sulfonylation, pyrrolidine functionalization, and nucleophilic substitution. For example:

  • Sulfonylation: React pyrrolidin-3-ol with 2,5-dichlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonylated pyrrolidine intermediate .
  • Pyrazine Coupling: Introduce the pyrazine-2-carbonitrile moiety via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement with a pre-functionalized pyrazine derivative .
  • Purification: Crystallize the final product using ethanol/water mixtures, and confirm purity via HPLC (≥95%) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Use a combination of techniques:

  • 1H/13C NMR: Analyze in DMSO-d6 at 400 MHz to resolve aromatic protons (δ 7.4–8.1 ppm) and pyrrolidine/pyrazine backbone signals. Coupling constants (e.g., J = 9.2 Hz for oxy-pyrrolidine protons) aid structural confirmation .
  • IR Spectroscopy: Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z ~453) .

Advanced: How can computational modeling predict its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like PD-L1. Parameterize the sulfonyl and nitrile groups for hydrogen-bonding interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on pyrrolidine conformational flexibility .
  • SAR Analysis: Compare with analogs (e.g., pyridine/pyrazole derivatives) to identify critical substituents (e.g., dichlorophenyl’s hydrophobic role) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) to rule out protocol variability .
  • Metabolite Screening: Use LC-MS to check for degradation products in cell media that may interfere with activity .
  • Target Selectivity Profiling: Screen against related targets (e.g., kinase panels) to confirm specificity .

Basic: What strategies optimize solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
  • pH Adjustment: Test buffered solutions (pH 6–8) to exploit ionizable groups (e.g., sulfonyl’s weak acidity) .
  • Salt Formation: Explore hydrochloride or sodium salts if the free base exhibits poor solubility .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the pyrrolidine (e.g., N-alkylation) or pyrazine (e.g., chloro vs. cyano substituents) .
  • Bioisosteric Replacement: Substitute the sulfonyl group with phosphonate or carbonyl to assess electronic effects .
  • 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate spatial/electronic features with activity .

Basic: What experimental designs minimize batch-to-batch variability in synthesis?

Methodological Answer:

  • Reagent Control: Use freshly distilled triethylamine and anhydrous solvents to avoid moisture-sensitive side reactions .
  • In-Line Monitoring: Employ FTIR or ReactIR to track reaction progress and ensure completion (>95% conversion) .
  • Statistical Optimization: Apply response surface methodology (RSM) to refine temperature, stoichiometry, and catalyst loading .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via UPLC-MS .
  • Plasma Stability Assay: Incubate in human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

Basic: What analytical methods confirm purity for publication?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity thresholds ≥95% are standard .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • TLC Validation: Spot on silica gel plates (ethyl acetate/hexane) to detect impurities (Rf ~0.5) .

Advanced: How to address discrepancies in computational vs. experimental binding affinities?

Methodological Answer:

  • Conformational Sampling: Use metadynamics to explore ligand flexibility missed in rigid docking .
  • Solvent Effects: Recalculate binding energies with explicit water molecules using MM-PBSA/GBSA .
  • Experimental Cross-Check: Validate with SPR (surface plasmon resonance) to measure kinetic parameters (ka, kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.